tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Overview
Description
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C18H26N2O2. It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound that has been found to interact with several targets. The primary targets of this compound are Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in cellular metabolism and signal transduction, respectively.
Biochemical Pathways
The interaction of this compound with NAMPT and ROCK affects several biochemical pathways. NAMPT is involved in the salvage pathway of NAD+ biosynthesis, a crucial process for cellular metabolism and energy production. On the other hand, ROCK is involved in various cellular processes, including cell motility, proliferation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of Tert-Butyl 6-benzyl-2,6-diazaspiro[3Given its molecular weight of 30242 , it is likely to have good bioavailability
Result of Action
The modulation of NAMPT and ROCK activity by this compound can have various cellular effects. By inhibiting NAMPT, it can potentially affect cellular metabolism and energy production. By inhibiting ROCK, it can influence cell motility, proliferation, and apoptosis . These effects could have potential therapeutic applications in various diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C This suggests that temperature and atmospheric conditions can affect the stability and efficacy of the compound
Biochemical Analysis
Biochemical Properties
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate: plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including ketohexokinase (KHK), nicotinamide phosphoribosyltransferase (NAMPT), and Rho-associated protein kinase (ROCK). These interactions are crucial for the compound’s potential therapeutic effects. For instance, the inhibition of KHK by this compound can help in the treatment of diabetes and obesity . Similarly, its interaction with NAMPT and ROCK can lead to the development of inhibitors for these enzymes, which are important in various cellular processes .
Cellular Effects
The effects of This compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of NAMPT can affect the NAD+ biosynthesis pathway, leading to changes in cellular energy metabolism and gene expression . Additionally, the compound’s interaction with ROCK can influence cytoskeletal dynamics and cell motility, impacting various cellular processes .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with target biomolecules. The compound acts as an inhibitor for enzymes like KHK, NAMPT, and ROCK, thereby modulating their activity. These interactions can lead to changes in gene expression and cellular function. For instance, the inhibition of NAMPT by this compound can result in decreased NAD+ levels, affecting various NAD±dependent processes . Similarly, the inhibition of ROCK can lead to alterations in cytoskeletal organization and cell motility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include changes in cellular metabolism, gene expression, and overall cellular function . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound: is involved in several metabolic pathways. The compound interacts with enzymes such as KHK, NAMPT, and ROCK, affecting their activity and the associated metabolic processes . For example, the inhibition of KHK can impact fructose metabolism, while the inhibition of NAMPT can affect NAD+ biosynthesis . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of This compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with target biomolecules and its overall biological effects .
Preparation Methods
The synthesis of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps. One common synthetic route starts with commercially available N-Boc-protected azetidine-3-one. The initial step involves a Horner-Wadsworth-Emmons olefination to produce an α,β-unsaturated ester, which is then subjected to further reactions to form the desired spiro compound . The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the spiro structure. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity .
Chemical Reactions Analysis
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Comparison with Similar Compounds
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate can be compared with other similar spirocyclic compounds, such as:
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but lacks the benzyl group, which may affect its biological activity and chemical properties.
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which can enhance its interactions with biological targets and improve its efficacy in various applications .
Properties
IUPAC Name |
tert-butyl 7-benzyl-2,7-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-13-18(14-20)9-10-19(12-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPXBYNTVDLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743540 | |
Record name | tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352926-14-7 | |
Record name | 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 6-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352926-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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